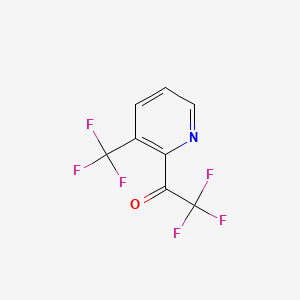
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups and a pyridine ring in its structure imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, vapor-phase reactions and the use of fluorinated solvents can be employed to achieve better control over the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules with enhanced metabolic stability and bioavailability.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, the compound may inhibit enzymes involved in metabolic pathways or modulate receptor activity in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 1-Trifluoroacetyl piperidine
- 2-(Trifluoromethyl)thiazole derivatives
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one stands out due to its dual trifluoromethyl groups and the specific positioning of these groups on the pyridine ring. This unique structure imparts enhanced stability, lipophilicity, and metabolic resistance, making it particularly valuable in drug design and agrochemical applications .
Propriétés
Formule moléculaire |
C8H3F6NO |
|---|---|
Poids moléculaire |
243.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)4-2-1-3-15-5(4)6(16)8(12,13)14/h1-3H |
Clé InChI |
LYIPIXFJTQZXIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



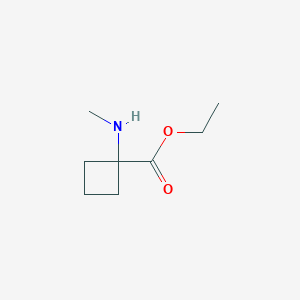


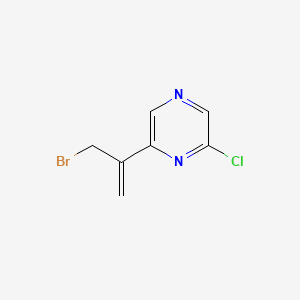


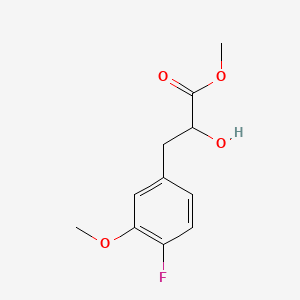
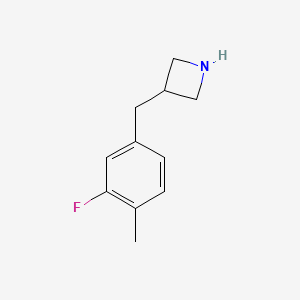
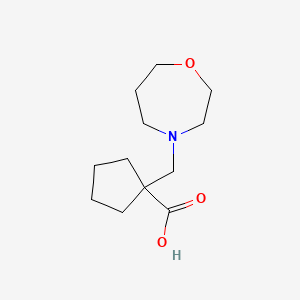
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)



